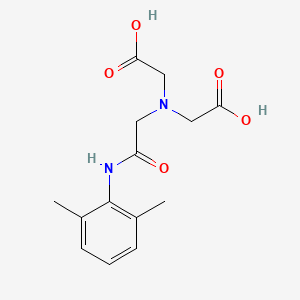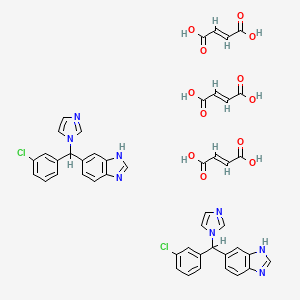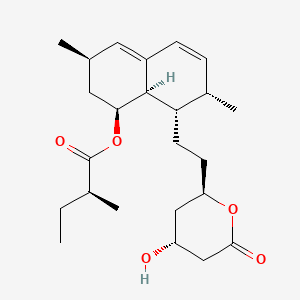
利多芬宁
科学研究应用
利多芬宁因其能够提供肝脏和胆囊的清晰图像而在肝胆研究中得到广泛应用。 它用于放射性核素显像以诊断肝胆疾病,如胆结石、胆管阻塞和肝病 . 该化合物还用于科学研究,以研究放射性药物的药代动力学和生物分布 .
作用机制
利多芬宁通过与锝-99m形成复合物发挥作用,然后将其注射到体内。 锝-99m-利多芬宁复合物被肝脏吸收并排泄到胆汁中,从而可以清晰地显示肝胆系统的图像 . 参与此过程的分子靶标是肝细胞和胆管,它们促进复合物的吸收和排泄 .
生化分析
Biochemical Properties
Lidofenin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. Lidofenin binds to these enzymes, potentially inhibiting their activity and altering the metabolic pathways of other compounds. Additionally, Lidofenin interacts with transport proteins in the blood, facilitating its distribution throughout the body .
Cellular Effects
Lidofenin influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. By modulating the activity of key signaling molecules, Lidofenin can alter gene expression and cellular metabolism. For instance, Lidofenin has been observed to downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, Lidofenin can impact cellular energy metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of Lidofenin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Lidofenin binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds. This inhibition can lead to the accumulation of certain metabolites, which may have downstream effects on cellular function. Additionally, Lidofenin can bind to nuclear receptors, influencing gene expression and modulating cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lidofenin have been observed to change over time. Lidofenin is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to Lidofenin has been shown to affect cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of Lidofenin and its metabolites, which can disrupt normal cellular processes .
Dosage Effects in Animal Models
The effects of Lidofenin vary with different dosages in animal models. At low doses, Lidofenin has been observed to have minimal effects on cellular function. At higher doses, Lidofenin can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the inhibition of cytochrome P450 enzymes and the accumulation of toxic metabolites. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Lidofenin is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes are responsible for the oxidation of Lidofenin, leading to the formation of various metabolites. Lidofenin can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation. This inhibition can lead to changes in metabolite levels and energy production within cells .
Transport and Distribution
Lidofenin is transported and distributed within cells and tissues through its interactions with transport proteins. These proteins facilitate the movement of Lidofenin across cell membranes and its accumulation in specific tissues. Lidofenin can also bind to plasma proteins, which helps to maintain its concentration in the blood and prolong its biological activity .
Subcellular Localization
The subcellular localization of Lidofenin is influenced by its chemical properties and interactions with cellular components. Lidofenin can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is likely directed by targeting signals and post-translational modifications that guide it to specific organelles. The activity and function of Lidofenin can be affected by its subcellular localization, as it interacts with different biomolecules in each compartment .
准备方法
利多芬宁通过与放射性锝-99m络合合成。 制备过程涉及形成利多芬宁与锝-99m络合的无菌、澄清、无色溶液,以螯合物的形式存在 . 该溶液适用于静脉注射,可能含有缓冲剂以维持稳定性。 通过限制游离锝-99m高锝酸盐、水解锝-99m和锝-99m锝锡胶体的存在量不超过总放射性活度的 10.0% 来确保放射化学纯度 .
化学反应分析
利多芬宁会发生各种化学反应,包括与锝-99m络合。 从这些反应中形成的主要产物是锝-99m-利多芬宁螯合物及其杂质,如游离锝-99m高锝酸盐和水解锝-99m . 这些反应中常用的试剂包括氯化钠和乙腈和水的混合物 .
相似化合物的比较
属性
IUPAC Name |
2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJFMSHHYAZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046389 | |
| Record name | Lidofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59160-29-1 | |
| Record name | Lidofenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59160-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidofenin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059160291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lidofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidofenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK22QV7701 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















